(R)-2-(3-Nitrophenyl)piperazine
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Overview
Description
®-2-(3-Nitrophenyl)piperazine is a chiral compound that features a piperazine ring substituted with a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-Nitrophenyl)piperazine typically involves the reaction of 3-nitroaniline with ®-2-chloropiperazine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for ®-2-(3-Nitrophenyl)piperazine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
®-2-(3-Nitrophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common electrophiles include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: The major product is typically a nitro-substituted piperazine derivative.
Reduction: The major product is an amino-substituted piperazine derivative.
Substitution: The major products depend on the electrophile used but generally result in substituted piperazine derivatives.
Scientific Research Applications
®-2-(3-Nitrophenyl)piperazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a ligand in receptor binding studies.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-(3-Nitrophenyl)piperazine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes or receptors. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-(3-nitrophenyl)piperazine: Similar structure but with a methyl group on the piperazine ring.
4-(3-Nitrophenyl)piperidine: Similar structure but with a piperidine ring instead of a piperazine ring.
Uniqueness
®-2-(3-Nitrophenyl)piperazine is unique due to its chiral nature and the specific positioning of the nitrophenyl group. This configuration can result in different biological activities and chemical reactivities compared to its achiral or differently substituted counterparts.
Properties
Molecular Formula |
C10H13N3O2 |
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Molecular Weight |
207.23 g/mol |
IUPAC Name |
(2R)-2-(3-nitrophenyl)piperazine |
InChI |
InChI=1S/C10H13N3O2/c14-13(15)9-3-1-2-8(6-9)10-7-11-4-5-12-10/h1-3,6,10-12H,4-5,7H2/t10-/m0/s1 |
InChI Key |
VGANTLKDSNLDDD-JTQLQIEISA-N |
Isomeric SMILES |
C1CN[C@@H](CN1)C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
C1CNC(CN1)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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